molecular formula C21H17NO6 B2381844 ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate CAS No. 610764-20-0

ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2381844
CAS No.: 610764-20-0
M. Wt: 379.368
InChI Key: SWFIVEGRMLZALI-UHFFFAOYSA-N
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Description

Ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic coumarin derivative characterized by a 4H-chromene core substituted with a 4-methoxyphenyl group at position 3, a cyanomethoxy group at position 7, and an ethyl carboxylate ester at position 2 (Fig. 1). The 4-oxo group on the chromene ring is a hallmark of coumarin derivatives, which are known for diverse biological activities, including enzyme inhibition and photophysical properties .

Properties

IUPAC Name

ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6/c1-3-26-21(24)20-18(13-4-6-14(25-2)7-5-13)19(23)16-9-8-15(27-11-10-22)12-17(16)28-20/h4-9,12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFIVEGRMLZALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form the intermediate. This intermediate then undergoes cyclization and esterification reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

Ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms, contributing to the advancement of organic chemistry.

Biology

The compound exhibits significant biological activity, making it a candidate for drug discovery. Its potential to inhibit specific enzymes involved in disease pathways positions it as a promising lead in pharmacological research.

Medicine

Research has indicated that derivatives of chromenes may have therapeutic effects against cancer and fungal infections. Studies have shown that compounds similar to this compound can inhibit topoisomerase and cytochrome enzymes, which are critical in the growth of cancerous and fungal cells .

Industry

This compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in agrochemicals and material sciences.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of chromene derivatives, including this compound. The results demonstrated that these compounds effectively inhibited cancer cell proliferation through enzyme inhibition pathways .

Case Study 2: Antifungal Properties

Research on chromene derivatives also highlighted their antifungal activity. The compounds were tested against various fungal strains, showing promising results in inhibiting growth by targeting specific metabolic pathways .

Mechanism of Action

The mechanism of action of ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Chromene Core

The structural diversity of chromene derivatives arises from substitutions at positions 2, 3, 4, and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Features Biological/Physical Properties
Target Compound 3: 4-methoxyphenyl; 7: cyanomethoxy; 2: ethyl carboxylate Unique cyanomethoxy group enhances polarity and potential H-bonding . Unknown activity; inferred stability from crystallography .
Ethyl 3-(4-bromophenyl)-7-(cyanomethoxy)-4-oxo-4H-chromene-2-carboxylate 3: 4-bromophenyl; 7: cyanomethoxy; 2: ethyl carboxylate Bromine increases molecular weight and lipophilicity vs. methoxy . Not reported; bromine may influence bioactivity.
4-(Heptyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate 3: heptyloxy-phenyl; 7: trifluoromethyl; 2: carboxylate Trifluoromethyl improves thermal stability; heptyloxy aids liquid crystal formation . Liquid crystalline behavior; potential material applications .
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate 3: ethyl carboxylate; 7: methoxy Simpler methoxy group reduces steric hindrance vs. cyanomethoxy . Baseline coumarin properties; potential fluorescence.
Methyl 4-ethynyl-2-oxo-2H-chromene-3-carboxylate 4: ethynyl; 3: methyl carboxylate Ethynyl group enables click chemistry modifications . Used in synthetic intermediates for drug discovery.

Functional Group Impact on Properties

  • Cyanomethoxy vs. Methoxy/Trifluoromethyl: The cyanomethoxy group (OCH₂CN) in the target compound introduces a strong electron-withdrawing effect, which may alter π-π stacking in crystals or binding affinity in biological systems compared to methoxy (OCH₃) or trifluoromethyl (CF₃) groups .
  • Carboxylate Position: Ethyl carboxylate at position 2 (vs.
  • Aryl Substituents : The 4-methoxyphenyl group at position 3 provides moderate electron-donating effects, contrasting with bromophenyl (electron-withdrawing) or heptyloxy-phenyl (long alkyl chain for hydrophobicity) .

Biological Activity

Ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the chromene family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₁O₄
  • Molecular Weight : 305.35 g/mol

This compound features a chromene backbone with various substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the chromene class exhibit a range of biological activities, including:

  • Antioxidant Activity : Chromenes have been shown to possess significant antioxidant properties, which can help in combating oxidative stress in biological systems.
  • Antimicrobial Properties : Some studies suggest that chromene derivatives exhibit antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Certain chromene compounds have demonstrated the ability to reduce inflammation, making them potential candidates for treating inflammatory diseases.

Antioxidant Activity

A study evaluated the antioxidant potential of several chromene derivatives, including related structures. The antioxidant activity was assessed using rat brain homogenates, where the compounds showed significant free radical scavenging abilities, suggesting their utility in preventing oxidative damage .

Antimicrobial Activity

Research on related chromene derivatives indicated that these compounds could inhibit the growth of several bacterial strains. For instance, a derivative exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting the potential application of these compounds in developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that certain chromene derivatives can inhibit pro-inflammatory cytokines. A specific derivative demonstrated a reduction in TNF-alpha and IL-6 levels in macrophage cultures, suggesting a mechanism for its anti-inflammatory effects. This could lead to therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

  • Case Study on Antioxidant Potential :
    • Objective : To evaluate the antioxidant capacity of this compound.
    • Methodology : Rat brain homogenates were treated with varying concentrations of the compound.
    • Results : The compound exhibited a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties against common pathogens.
    • Methodology : Disc diffusion method was employed against S. aureus and E. coli.
    • Results : Significant inhibition zones were observed, indicating effective antimicrobial action.

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduction of TNF-alpha and IL-6 levels

Q & A

Q. What are the common synthetic routes for ethyl 7-(cyanomethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step routes starting with the formation of the chromene core. A representative approach includes:

  • Step 1: Condensation of 4-methoxyphenylacetylene with ethyl acetoacetate under basic conditions to form the chromene-4-one core .
  • Step 2: Introduction of the cyanomethoxy group via nucleophilic substitution using potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C .
  • Step 3: Esterification of the carboxylate group using ethanol and acid catalysis.

Optimization Strategies:

  • Use of Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity during chromene core formation .
  • Temperature control (60–80°C) during cyanomethoxy introduction to minimize side reactions .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product with >95% purity .

Q. Table 1. Key Reaction Conditions and Yields

StepReaction TypeConditionsYield RangeReference
1Chromene core formationCuBr, DMF, 80°C65–75%
2Cyanomethoxy substitutionKCN, DMF, 80°C50–60%
3EsterificationEthanol, H₂SO₄, reflux70–80%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolves the crystal structure, confirming substituent positions (e.g., cyanomethoxy orientation) and hydrogen-bonding patterns .
  • NMR Spectroscopy:
    • ¹H NMR: Identifies methoxy (δ 3.8–4.0 ppm) and chromene aromatic protons (δ 6.5–8.0 ppm) .
    • ¹³C NMR: Confirms carbonyl (δ 170–180 ppm) and nitrile (δ 110–120 ppm) groups .
  • IR Spectroscopy: Detects C≡N stretching (2200–2250 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .

Best Practices:

  • Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference.
  • For XRD, grow single crystals via slow evaporation of an ethanol/chloroform mixture .

Q. How do the key functional groups influence the compound’s reactivity?

Methodological Answer:

  • Cyanomethoxy Group (–OCH₂CN):
    • Acts as a strong electron-withdrawing group, enhancing electrophilic substitution at the chromene C-3 position .
    • Participates in nucleophilic reactions (e.g., hydrolysis to carboxylic acid under acidic conditions) .
  • 4-Methoxyphenyl Substituent:
    • Stabilizes the chromene core via resonance, reducing oxidative degradation .
    • Directs electrophilic attacks to the para position in further functionalization .

Experimental Validation:

  • React with LiAlH₄ to reduce the ester to alcohol, confirming reducibility of the carboxylate group .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifications to the chromene core and substituents?

Methodological Answer: Comparative studies on analogous compounds reveal:

  • Cyanomethoxy vs. Methoxy: Replacing –OCH₃ with –OCH₂CN increases electrophilicity, enhancing binding to serine proteases (e.g., trypsin-like enzymes) .
  • 4-Methoxyphenyl vs. Chlorophenyl: The methoxy group improves solubility in polar solvents (e.g., DMSO) but reduces lipid membrane permeability compared to chloro derivatives .

Q. Table 2. Substituent Effects on Biological Activity

SubstituentSolubility (mg/mL)IC₅₀ (Enzyme Inhibition)Reference
–OCH₂CN (Cyanomethoxy)12.5 (DMSO)1.2 µM
–OCH₃ (Methoxy)18.0 (DMSO)5.8 µM

Recommendation:

  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthetic modifications .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from variations in assay conditions. For example:

  • Case Study: Conflicting IC₅₀ values (1.2 µM vs. 5.8 µM) for enzyme inhibition were traced to differences in buffer pH (7.4 vs. 6.5), affecting protonation states of active-site residues .

Resolution Strategy:

  • Standardize assay protocols (e.g., pH 7.4 PBS buffer, 37°C).
  • Include positive controls (e.g., known inhibitors) to validate experimental setups .

Q. What catalytic strategies are effective for synthesizing similar chromene derivatives?

Methodological Answer:

  • Palladium-Catalyzed Cross-Coupling: Introduces aryl/alkenyl groups at C-3 using Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .
  • Organocatalysis: Proline derivatives catalyze asymmetric cyclization to form enantiomerically pure chromenes .

Optimization Tip:

  • Screen solvents (e.g., THF vs. DMF) to balance reaction rate and enantioselectivity .

Q. What approaches study this compound’s interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics to immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of receptor-ligand interactions .

Case Study:
SPR revealed a binding affinity (KD) of 0.8 µM for human serum albumin, suggesting potential pharmacokinetic challenges due to protein binding .

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